molecular formula C15H18N4OS B13673327 2-Amino-5-[2-(benzyloxy)ethyl]-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4(4aH)-thione

2-Amino-5-[2-(benzyloxy)ethyl]-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4(4aH)-thione

Cat. No.: B13673327
M. Wt: 302.4 g/mol
InChI Key: YTGPNMKVARYZDM-UHFFFAOYSA-N
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Description

2-Amino-5-[2-(benzyloxy)ethyl]-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4(4aH)-thione is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with an amino group at position 2, a benzyloxyethyl group at position 5, and a thione group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[2-(benzyloxy)ethyl]-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4(4aH)-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a suitable pyrimidine derivative with a benzyloxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The intermediate product is then subjected to further reactions, including cyclization and thionation, to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[2-(benzyloxy)ethyl]-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4(4aH)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-5-[2-(benzyloxy)ethyl]-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4(4aH)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-[2-(benzyloxy)ethyl]-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4(4aH)-thione involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes by binding to their active sites. This binding disrupts the normal function of the enzymes, leading to the inhibition of essential biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with DNA synthesis and repair mechanisms .

Properties

Molecular Formula

C15H18N4OS

Molecular Weight

302.4 g/mol

IUPAC Name

2-amino-5-(2-phenylmethoxyethyl)-3,4a,7,7a-tetrahydropyrrolo[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C15H18N4OS/c16-15-18-13-12(14(21)19-15)11(8-17-13)6-7-20-9-10-4-2-1-3-5-10/h1-5,8,12-13,17H,6-7,9H2,(H3,16,18,19,21)

InChI Key

YTGPNMKVARYZDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCC2=CNC3C2C(=S)NC(=N3)N

Origin of Product

United States

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